![molecular formula C13H8F3NO2 B3043670 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde CAS No. 898405-31-7](/img/structure/B3043670.png)

6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde

Overview

Description

6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.21 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is 1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is a white to yellow solid . The compound should be stored at 4°C .Scientific Research Applications

Affinity Labeling Reagent in Protein Research

- Application : Researchers use this compound to study protein-protein interactions, protein folding, and enzymatic activity. By labeling target proteins, they gain insights into their function and interactions within biological systems.

Organic Synthesis and Medicinal Chemistry

- Application : Medicinal chemists use it as a building block to create novel pharmaceuticals. The trifluoromethoxy group enhances lipophilicity, metabolic stability, and bioavailability in drug candidates. Researchers explore its incorporation into drug scaffolds to improve pharmacokinetic properties .

Electrochromic Materials and Coatings

- Application : Scientists investigate its use in electrochromic devices (ECDs) and smart windows. By modifying the structure, they aim to develop materials that change color reversibly in response to an applied voltage, allowing energy-efficient control of light transmission .

Fluorescent Chemosensors

- Application : It has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors detect specific analytes (such as ions or molecules) based on changes in fluorescence intensity. The trifluoromethoxy group influences the sensor’s selectivity and sensitivity .

Materials Science and Surface Modification

- Application : Scientists explore its use in modifying surfaces, such as functionalizing nanoparticles or modifying polymer films. The aldehyde group allows covalent attachment to various substrates, enabling tailored surface properties .

Chemical Biology and Bioorthogonal Labeling

- Application : Researchers employ this compound for site-specific labeling of biomolecules (e.g., proteins, nucleic acids) in living cells. Bioorthogonal reactions allow selective modification without interfering with native cellular processes, aiding in studies of cellular function and disease mechanisms .

These applications highlight the versatility and potential impact of 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde across diverse scientific fields. If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name |

6-[2-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUIBTZYILTLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine](/img/structure/B3043592.png)

![2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline](/img/structure/B3043595.png)

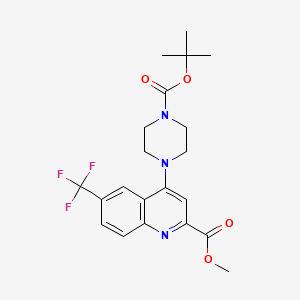

![Methyl 5,8-difluoro-4-(4-{[(2-methyl-2-propanyl)oxy]carbonyl}-1-piperazinyl)-2-quinolinecarboxylate](/img/structure/B3043601.png)

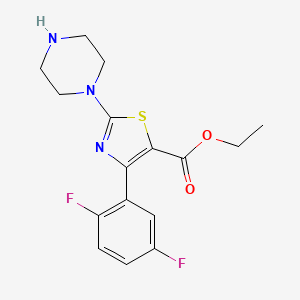

![tert-Butyl 4-[4-(2,5-difluorophenyl)-5-ethoxycarbonylthiazol-2-yl]piperazine-1-carboxylate](/img/structure/B3043606.png)

![2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3043610.png)